3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
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Overview
Description
Z-Leu-Ile-OH, also known as N-[(phenylmethoxy)carbonyl]-L-leucyl-L-isoleucine, is a dipeptide compound composed of leucine and isoleucine. These amino acids are essential for protein synthesis and play a crucial role in various biological processes. The compound is often used in peptide synthesis and has applications in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Ile-OH typically involves the use of solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a resin. The amino group of leucine is protected by a benzyloxycarbonyl (Z) group. The second amino acid, isoleucine, is then coupled to the leucine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The Z group is removed using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of Z-Leu-Ile-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Leu-Ile-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted peptide derivatives.
Scientific Research Applications
Z-Leu-Ile-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of peptide-based drugs and supplements
Mechanism of Action
The mechanism of action of Z-Leu-Ile-OH involves its interaction with specific enzymes and receptors in the body. It primarily targets the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and energy metabolism. The compound enhances protein synthesis by activating mTOR, leading to increased muscle growth and repair .
Comparison with Similar Compounds
Similar Compounds
Z-Leu-OH: N-[(phenylmethoxy)carbonyl]-L-leucine
Z-Ile-OH: N-[(phenylmethoxy)carbonyl]-L-isoleucine
Z-Val-Ile-OH: N-[(phenylmethoxy)carbonyl]-L-valyl-L-isoleucine
Uniqueness
Z-Leu-Ile-OH is unique due to its specific combination of leucine and isoleucine, which are both branched-chain amino acids. This combination enhances its ability to activate the mTOR pathway more effectively compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(19(24)25)22-18(23)16(11-13(2)3)21-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,26)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBACQGDAHTASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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